

18-MC synthesis and chemical derivatives

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Compound Focus: 18-Methoxycoronaridine

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Synthesis of 18-MC

The synthesis of 18-MC has evolved from a complex, non-scalable route to a more practical process suitable for larger-scale production.

- **Initial Synthesis Challenges:** The original synthesis, developed by the research team of Kuehne and Glick, was a 21-step process. A major scaling bottleneck was one step that required an **equal weight of palladium catalyst**, making large-scale production prohibitively expensive and complex. On a 100-gram scale, this process only yielded a maximum of 35 grams [1].
- **Improved and Scalable Synthesis:** Subsequent process development, notably by Obiter Research, led to a vastly improved and scalable synthesis method. This new process overcame the previous limitations, making the production of kilogram quantities feasible for clinical trials. This advancement is protected by several patents [1].

Chemical Derivatives of 18-MC

Researchers have developed several analogs of 18-MC to improve its potency and efficacy. Key derivatives and their comparative profiles are listed in the table below.

Derivative Name	Key Structural Change	Comparative Profile
ME-18-MC	Methoxyethyl congener	More potent than 18-MC with similar efficacy [2].
18-MAC	Methylamino analogue	More effective than 18-MC with around the same potency [2].
Various Congeners	Multiple modifications	Several compounds demonstrated superior activity to 18-MC as potential anti-addiction agents [2].

These derivatives, like 18-MC itself, act as **selective $\alpha 3\beta 4$ nicotinic acetylcholine receptor antagonists** and have little to no effect on NMDA receptors [2].

Pharmacological Profile and Mechanism of Action

18-MC has a distinct and potentially safer pharmacological profile compared to ibogaine.

- **Primary Mechanism:** It is a selective **$\alpha 3\beta 4$ nicotinic acetylcholine receptor (nAChR) antagonist** [2] [3]. This action in the medial habenula and interpeduncular nucleus is believed to attenuate dopamine release in the nucleus accumbens, a key region in the brain's reward pathway, thereby reducing the reward signal from addictive substances [4] [2].
- **Receptor Affinity Profile:** The table below contrasts the receptor interactions of 18-MC and Ibogaine, based on animal and in vitro studies.

Target Receptor / Channel	18-MC Activity	Ibogaine Activity
$\alpha 3\beta 4$ nAChR	Antagonist (Primary target) [2] [5]	Antagonist [5]
$\alpha 9\alpha 10$ nAChR	Competitive inhibitor [2]	Information not specified in sources
μ -opioid receptor	Agonist (modest affinity) [2]	Information not specified in sources
κ -opioid receptor	Binds (modest affinity) [2]	Information not specified in sources

Target Receptor / Channel	18-MC Activity	Ibogaine Activity
Serotonin Transporter	No significant affinity [2]	Binds (primary target for noribogaine) [4]
NMDA Receptor	No significant affinity [2]	Antagonist [2]
σ Receptor	Reduced affinity [2]	Higher affinity [2]

This refined receptor profile is why 18-MC does not cause the tremors, neurotoxicity, or cardiotoxicity associated with ibogaine, and crucially, it lacks the intense, dream-like psychedelic experience [4] [2].

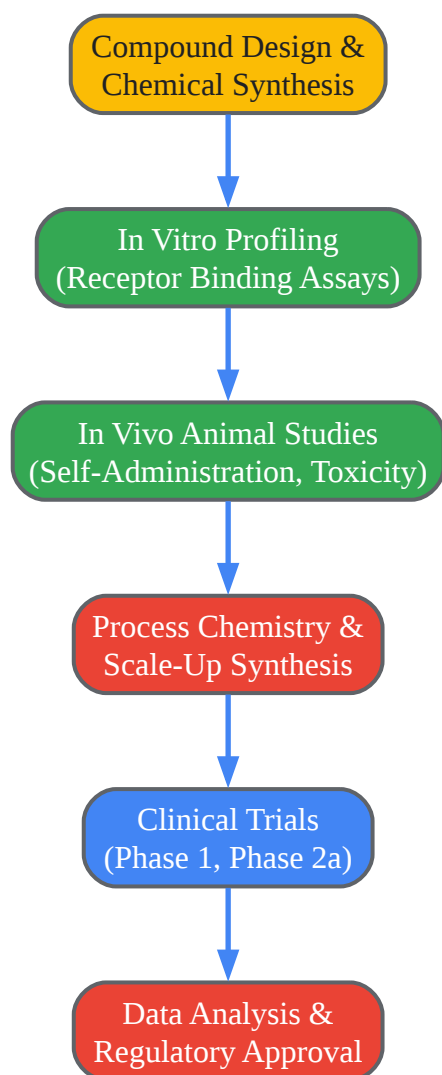
Current Status and Applications

18-MC (also known as Zolunicant) has been investigated for several therapeutic applications.

- **Anti-Addiction Therapy:** It has shown efficacy in animal models in reducing self-administration of **morphine, cocaine, methamphetamine, nicotine, and sucrose** [2]. A Phase 1 clinical trial in healthy volunteers was successfully completed in late 2021, and a Phase 2a study for patients undergoing opioid withdrawal was planned [3].
- **Other Potential Uses:** 18-MC has also demonstrated **anorectic effects in obese rats** and has been tested in Phase 2 trials in Brazil for the treatment of **Leishmaniasis**, a parasitic disease [1] [2].

Experimental Workflow for 18-MC Research

The following diagram outlines the key stages involved in the preclinical and clinical assessment of 18-MC.



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Overview of the key research and development stages for 18-MC, from discovery to clinical trials.

Key Takeaways for Researchers

- **Synthesis is a Critical Factor:** The transition from a 21-step, palladium-heavy synthesis to a scalable process was a major breakthrough for 18-MC's development [1].
- **Mechanism is Well-Defined:** Its primary action as a selective $\alpha 3\beta 4$ nAChR antagonist differentiates it from ibogaine and is key to its improved safety profile [2] [5].
- **Clinical Development is Active:** While not yet approved, 18-MC has progressed to human clinical trials for addiction and other indications, demonstrating its translational potential [3].

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